2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, CAS 54754-58-4, is a multifunctional heterocyclic compound designed for advanced material synthesis. Its structure features three key components: a coordinating pyridine-4-yl group, a thermally stable and electron-deficient 1,3,4-oxadiazole core, and a reactive ortho-substituted aniline moiety. This specific combination of functional groups makes it a valuable precursor for creating coordination polymers, metal-organic frameworks (MOFs), and specialized optoelectronic materials. The ortho-position of the amine relative to the oxadiazole linker imparts distinct steric and electronic properties compared to its isomers, which is a critical factor in determining the topology and stability of downstream products.
Substituting 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline with its seemingly similar para-isomer, 4-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, is not a viable procurement strategy for controlled material synthesis. The ortho-position of the amine group creates a distinct coordination pocket and enables intramolecular hydrogen bonding, which is absent in the linear para-isomer. This structural difference fundamentally alters the ligand's flexibility, binding mode with metal centers, and photophysical behavior. These changes directly dictate the resulting material's topology, thermal stability, and optical properties, making the two isomers functionally non-interchangeable for applications requiring specific framework geometries or predictable performance characteristics.
When used as a precursor ligand in MOF synthesis, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline yields frameworks with measurably higher thermal stability compared to those derived from its para-isomer. A cadmium-based MOF synthesized with the target ortho-isomer demonstrated thermal stability up to approximately 350 °C. In a comparative system, a Cd-MOF synthesized with the para-isomer, 4-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)aniline, began to decompose at about 330 °C.
| Evidence Dimension | Thermal Decomposition Temperature of Resulting MOF (TGA) |
| Target Compound Data | Stable up to ~350 °C |
| Comparator Or Baseline | MOF from para-isomer: Decomposes at ~330 °C |
| Quantified Difference | ~20 °C higher thermal stability |
| Conditions | Cadmium-based MOFs with benzenedicarboxylate co-ligands. |
For high-temperature applications such as catalysis or gas separation, this 20 °C improvement in the final material's stability is a critical performance metric that justifies the specific selection of the ortho-isomer precursor.
The choice of isomer directly dictates the final three-dimensional structure of coordination polymers. The target ortho-isomer, acting as a flexible bis-monodentate bridging ligand, directs the formation of a 3D framework featuring distinct helical channels. In stark contrast, the isomeric para-substituted ligand is a rigid, linear bidentate bridge that produces a completely different 3D interpenetrating framework without helical features.
| Evidence Dimension | Resulting MOF Crystal Structure Topology |
| Target Compound Data | Forms frameworks with helical channels |
| Comparator Or Baseline | Para-isomer: Forms interpenetrating frameworks |
| Quantified Difference | Qualitatively different network topology (helical vs. interpenetrating) |
| Conditions | Self-assembly with Cd(II) ions and carboxylate co-ligands. |
This provides a rational method for selecting a precursor to achieve a specific, desired network topology, which is crucial for applications in chiral separations, enantioselective catalysis, and host-guest chemistry.
The ortho-amino configuration of the target compound enables the formation of an intramolecular hydrogen bond between the amine and a nitrogen atom on the oxadiazole ring. This feature facilitates rapid non-radiative deactivation of the excited state, leading to significantly lower fluorescence quantum yields compared to para-amino analogs. For a closely related analog class, the ortho-isomer, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, exhibited a fluorescence quantum yield of just 0.01 in ethanol, whereas its para-isomer counterpart displayed a yield of 0.69 under similar conditions.
| Evidence Dimension | Fluorescence Quantum Yield (Φ) |
| Target Compound Data | Very low (Φ ≈ 0.01 for analogous ortho-isomer) |
| Comparator Or Baseline | High (Φ = 0.69 for analogous para-isomer) |
| Quantified Difference | An approximate 69-fold decrease in fluorescence quantum yield |
| Conditions | Analogous phenyl-oxadiazolyl-anilines in ethanol. |
This property allows for rational selection: the para-isomer is suitable for creating highly fluorescent materials, while the target ortho-isomer is preferred for applications where fluorescence is undesirable or where non-radiative decay pathways are exploited.
This compound is the right choice for synthesizing metal-organic frameworks intended for use in high-temperature environments. Its demonstrated ability to produce MOFs with higher thermal decomposition temperatures compared to those from its para-isomer makes it suitable for applications in industrial catalysis or gas purification processes that operate above 330 °C.
For researchers in crystal engineering, this ligand is specifically indicated for the rational design of frameworks with helical channels. Unlike its rigid para-isomer that leads to interpenetrated structures, this compound's unique geometry reliably directs the self-assembly toward helical motifs, which are highly sought after for chiral separations and asymmetric catalysis.
In the development of optoelectronic or sensor arrays where stray fluorescence can interfere with signal detection, this compound is a logical choice. Its inherent intramolecular hydrogen bonding leads to efficient fluorescence quenching, making it a preferred building block over its highly-fluorescent para-isomer for applications requiring low background emission.